(4-Bromophenyl)phenylarsinic acid
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Overview
Description
(4-Bromophenyl)phenylarsinic acid is an organoarsenic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)phenylarsinic acid typically involves the reaction of phenylarsine oxide with 4-bromophenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The process is carried out in an organic solvent like toluene at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized arsenic species.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states, potentially forming arsine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Products include arsenic oxides and hydroxides.
Reduction: Products include arsine and its derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like (4-aminophenyl)phenylarsinic acid.
Scientific Research Applications
(4-Bromophenyl)phenylarsinic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)phenylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential therapeutic effects, such as anticancer activity, where it induces apoptosis in cancer cells.
Comparison with Similar Compounds
Phenylarsine oxide: Lacks the bromine atom but shares similar arsenic chemistry.
(4-Chlorophenyl)phenylarsinic acid: Similar structure with a chlorine atom instead of bromine.
(4-Methylphenyl)phenylarsinic acid: Contains a methyl group instead of bromine.
Uniqueness: (4-Bromophenyl)phenylarsinic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
6973-86-0 |
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Molecular Formula |
C12H10AsBrO2 |
Molecular Weight |
341.03 g/mol |
IUPAC Name |
(4-bromophenyl)-phenylarsinic acid |
InChI |
InChI=1S/C12H10AsBrO2/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChI Key |
MNFKFHHMPUUMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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